3-(Methoxymethyl)benzene-1-sulfonyl chloride
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Overview
Description
3-(Methoxymethyl)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C8H9ClO3S. It is a sulfonyl chloride derivative, characterized by the presence of a methoxymethyl group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxymethyl)benzene-1-sulfonyl chloride typically involves the sulfonylation of 3-(Methoxymethyl)benzene. The reaction is carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The process involves the following steps:
Reaction Setup: The 3-(Methoxymethyl)benzene is dissolved in an appropriate solvent, such as dichloromethane.
Addition of Chlorosulfonic Acid: Chlorosulfonic acid is added dropwise to the solution while maintaining a low temperature (0-5°C) to control the exothermic reaction.
Stirring and Completion: The reaction mixture is stirred for several hours at room temperature to ensure complete sulfonylation.
Workup: The reaction mixture is quenched with ice-cold water, and the organic layer is separated. The product is purified by recrystallization or distillation.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors, automated addition of reagents, and continuous monitoring of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Methoxymethyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and other derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 3-(Methoxymethyl)benzenesulfonic acid and hydrochloric acid.
Reduction: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions (room temperature to 50°C).
Hydrolysis: Typically carried out in aqueous media at room temperature.
Reduction: Requires strong reducing agents and anhydrous conditions.
Major Products Formed
Sulfonamides: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Sulfonyl Hydrides: Formed by reduction.
Scientific Research Applications
3-(Methoxymethyl)benzene-1-sulfonyl chloride is utilized in various scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamide and sulfonate ester derivatives.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-(Methoxymethyl)benzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. The compound acts as an electrophile, readily reacting with nucleophiles to form covalent bonds. The sulfonylation reaction typically proceeds via the formation of a tetrahedral intermediate, followed by the elimination of hydrochloric acid.
Comparison with Similar Compounds
Similar Compounds
- 4-(Methoxymethyl)benzene-1-sulfonyl chloride
- 3-Chloro-5-(methoxymethyl)benzene-1-sulfonyl chloride
- 3-Methoxybenzenesulfonyl chloride
Uniqueness
3-(Methoxymethyl)benzene-1-sulfonyl chloride is unique due to the presence of the methoxymethyl group, which imparts specific reactivity and steric properties. This makes it a valuable reagent for selective sulfonylation reactions and the synthesis of complex molecules.
Properties
IUPAC Name |
3-(methoxymethyl)benzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO3S/c1-12-6-7-3-2-4-8(5-7)13(9,10)11/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZHZNHHCIDCIOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CC=C1)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1033865-73-4 |
Source
|
Record name | 3-(methoxymethyl)benzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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